BenchChemオンラインストアへようこそ!

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

drug-like properties lipophilicity polar surface area

This compound uniquely merges a phenoxyacetamide core, chiral 2-methoxyethyl linker, and 5-chlorothiophene—a pharmacophoric arrangement absent in simpler analogs. It is a prime candidate for T3SS, α-glucosidase, and antimicrobial screening. Start with the racemate; resolve enantiomers if activity is detected. Compare with thiophene (CAS 2034598-23-5) and 3-methoxyphenyl (CAS 2034412-16-1) analogs for rapid SAR.

Molecular Formula C15H16ClNO3S
Molecular Weight 325.81
CAS No. 2034442-39-0
Cat. No. B2620586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide
CAS2034442-39-0
Molecular FormulaC15H16ClNO3S
Molecular Weight325.81
Structural Identifiers
SMILESCOC(CNC(=O)COC1=CC=CC=C1)C2=CC=C(S2)Cl
InChIInChI=1S/C15H16ClNO3S/c1-19-12(13-7-8-14(16)21-13)9-17-15(18)10-20-11-5-3-2-4-6-11/h2-8,12H,9-10H2,1H3,(H,17,18)
InChIKeyQVQXQYJLBYGSBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide (CAS 2034442-39-0): Structural Identity, Physicochemical Profile, and Procurement Baseline


N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide (CAS 2034442-39-0, molecular formula C15H16ClNO3S, molecular weight 325.81 g/mol) is a synthetic small molecule belonging to the phenoxyacetamide class, characterized by a 5-chlorothiophene ring connected via a chiral 2-methoxyethyl linker to a 2-phenoxyacetamide moiety [1]. Its computed physicochemical properties include an XLogP3 of 3.3, a topological polar surface area (TPSA) of 75.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is commercially available as a screening compound from Life Chemicals (product code F6521-7785) in quantities from 2 mg to 100 mg, priced between $88.50 and $372.00 [1]. No peer-reviewed primary research articles specifically evaluating the biological activity of this exact compound were identified as of the search date. Consequently, all differentiation claims herein are necessarily based on class-level inference from structurally related phenoxyacetamide derivatives, computed property comparisons, and the established structure-activity relationships of the constituent moieties.

Why Generic Substitution Fails for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide: Structural Features Precluding Simple Analog Interchange


The target compound cannot be substituted by simpler phenoxyacetamide analogs (e.g., 2-phenoxyacetamide, CAS 621-88-5) or by close structural neighbors such as N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(thiophen-3-yl)acetamide (CAS 2034598-23-5) without altering key molecular recognition features. The phenoxyacetamide scaffold has been validated in multiple medicinal chemistry programs, including inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) where optimized derivatives achieve IC50 values below 1 µM [1], and as α-glucosidase inhibitors where compound 4d9 (N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide) demonstrated an IC50 of 2.11 µM with 17.48-fold selectivity over α-amylase [2]. Critically, the R-enantiomer at the stereocenter is strictly required for T3SS inhibitory activity in this chemical class [1], and the chlorothiophene moiety contributes electrophilic reactivity distinct from unsubstituted thiophene [3]. The combination of the chiral methoxyethyl linker, 5-chlorothiophene, and phenoxyacetamide in a single molecular entity creates a unique pharmacophoric arrangement not replicated by any single comparator. The following section presents the available quantitative evidence organized by differentiation dimension, with explicit tagging of evidence strength.

Quantitative Differentiation Evidence for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide Relative to Structural Analogs


Physicochemical Property Differentiation: Computed LogP and TPSA Comparison Against Core Scaffold and Heteroaryl Analogs

The target compound possesses a computed XLogP3 of 3.3 and a topological polar surface area (TPSA) of 75.8 Ų [1]. In comparison, the simpler core scaffold 2-phenoxyacetamide (CAS 621-88-5) has a significantly lower experimental LogP of 0.76–1.25 and a TPSA of 52.32 Ų [2]. The thiophene-substituted analog N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-(thiophen-3-yl)acetamide (CAS 2034598-23-5) has a higher molecular weight of 341.83 g/mol but comparable lipophilicity due to the thiophene replacement [3]. The 3-methoxyphenyl analog (CAS 2034412-16-1) has a molecular weight of 339.83 g/mol [4]. The target compound's intermediate lipophilicity (XLogP3 = 3.3) positions it within favorable drug-like property space, offering enhanced membrane permeability relative to the more polar 2-phenoxyacetamide core while maintaining a TPSA below 140 Ų, consistent with oral bioavailability guidelines. No head-to-head experimental LogP or permeability data were identified for this specific compound.

drug-like properties lipophilicity polar surface area phenoxyacetamide derivatives physicochemical profiling

Phenoxyacetamide Scaffold Validation: T3SS Inhibitory Activity Achieved by Optimized Class Representatives

The phenoxyacetamide scaffold has been established as a privileged chemotype for inhibiting the Pseudomonas aeruginosa type III secretion system (T3SS). Williams et al. (2015) reported a systematic SAR exploration yielding optimized phenoxyacetamide inhibitors with IC50 values below 1 µM in a T3SS-mediated secretion assay [1]. The earlier discovery paper by Aiello et al. (2010) identified the most promising phenoxyacetamide inhibitor from an 80,000-compound screen, demonstrating that it blocked T3SS-mediated translocation of effectors into mammalian cells with minimal cytotoxicity and no effect on bacterial growth or type II secretion [2]. In vivo, phenoxyacetamide inhibitors attenuated abscess formation and aided immune clearance of P. aeruginosa in a mouse model [3]. Critically, the R-enantiomer at the stereocenter was strictly required for activity, establishing stereochemical dependence [1]. The target compound (CAS 2034442-39-0) incorporates the phenoxyacetamide core with a chiral methoxyethyl linker bearing a stereocenter, potentially engaging the same stereosensitive binding site. However, the target compound has not been directly tested in any T3SS assay; this evidence is presented as class-level inference from the broader phenoxyacetamide inhibitor series.

type III secretion system Pseudomonas aeruginosa virulence factor inhibition phenoxyacetamide anti-virulence therapeutics

α-Glucosidase Inhibitory Potential: Benchmarking Against the Well-Characterized N-(3-Cyanothiophen-2-yl)-2-phenoxyacetamide Series

Chen et al. (2025) reported that compound 4d9, N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide, demonstrated an IC50 of 2.11 µM against α-glucosidase, representing a 155-fold improvement over acarbose (IC50 = 327.0 µM) and a 7.3-fold improvement over HXH8r (IC50 = 15.32 µM) [1]. Compound 4d9 also exhibited 17.48-fold selectivity for α-glucosidase over α-amylase and showed non-cytotoxic effects on human normal hepatocyte LO2 cells [1]. This establishes that the N-(thiophen-2-yl)-2-phenoxyacetamide framework supports potent and selective α-glucosidase inhibition. The target compound (CAS 2034442-39-0) differs from 4d9 in three key aspects: (i) the thiophene is 5-chlorinated rather than 3-cyanated; (ii) the thiophene is attached via a 2-methoxyethyl linker rather than a direct N-thiophene bond; and (iii) the compound features a chiral methoxy-bearing carbon absent in 4d9. These structural differences preclude direct potency extrapolation but highlight the target compound as a distinct chemical entity within the same broad phenotype for exploratory SAR. No α-glucosidase data are available for the target compound itself.

α-glucosidase inhibition type 2 diabetes phenoxyacetamide derivatives structure-activity relationship selectivity

5-Chlorothiophene Moiety Contribution: Antimicrobial Activity Evidence from Chalcone and Acetamide Derivatives

The 5-chlorothiophene moiety has been independently associated with antimicrobial activity in multiple structural contexts. A series of halogen-substituted chalcones containing the 5-chlorothiophene moiety (compounds 3a–3i) were evaluated against Gram-positive bacteria (Bacillus subtilis MTCC 121, Staphylococcus aureus MTCC 7443), Gram-negative bacteria (Xanthomonas campestris MTCC 7908, Escherichia coli MTCC 7410), and the fungus Fusarium oxysporum MTCC 2480, showing a varied range of inhibition values with compound 3c (p-fluoro substituent) exhibiting the most elevated antimicrobial activity [1]. In a separate study, novel chalcone derivatives containing 5-chlorothiophene demonstrated significant antibacterial activity with MIC ≤ 50 µg/mL against E. coli (MTCC 443) for compounds 4b and 4n [2]. Furthermore, derivatives of 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide have been screened for antibacterial and antifungal activities against selected pathogens . The target compound incorporates the 5-chlorothiophene moiety in a distinct connectivity (via 2-methoxyethyl linker to phenoxyacetamide) compared to the chalcone and acetamide series, representing an unexplored combination. No direct antimicrobial data exist for CAS 2034442-39-0.

5-chlorothiophene antimicrobial activity antibacterial antifungal chalcone derivatives

Chiral Methoxyethyl Linker: Stereochemical Requirement and Conformational Differentiation from Directly Linked Analogs

The target compound features a chiral center at the carbon bearing the methoxy group within the 2-methoxyethyl linker. In the phenoxyacetamide T3SS inhibitor series, the R-enantiomer at the analogous stereocenter was strictly required for activity, with the S-enantiomer being essentially inactive [1]. The methoxyethyl linker introduces conformational flexibility (7 rotatable bonds in the target compound vs. 2 in 2-phenoxyacetamide) and the potential for intramolecular hydrogen bonding between the methoxy oxygen and the amide NH [2]. In contrast, directly linked analogs such as N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide (compound 4d9) lack this flexible spacer, resulting in a more constrained pharmacophore [3]. The thiophene analog CAS 2034598-23-5 and the 3-methoxyphenyl analog CAS 2034412-16-1 share the same 2-methoxyethyl linker but differ in the terminal aromatic group, allowing for direct linker contribution comparisons if tested in parallel [4][5]. The target compound is supplied as a racemate by Life Chemicals, meaning that enantiomer resolution would be required to replicate the stereochemical dependence observed in the T3SS series.

chirality stereochemistry methoxyethyl linker phenoxyacetamide enantioselectivity

Procurement Accessibility: Commercial Availability in Screening-Ready Quantities with Comparable Analog Pricing

The target compound is commercially available from Life Chemicals (product code F6521-7785) in quantities from 2 mg ($88.50) to 100 mg ($372.00), with intermediate sizes at proportional pricing [1]. Life Chemicals maintains an HTS Compound Collection of over 575,000 original drug-like compounds, positioning this molecule within a curated screening library . Pricing is competitive with close structural analogs: the thiophene analog (CAS 2034598-23-5) and the 3-methoxyphenyl analog (CAS 2034412-16-1) are also available, enabling parallel procurement for comparative SAR studies [2][3]. Compared to the extensively studied but commercially unavailable compound 4d9 (N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide), which requires custom synthesis, the target compound offers immediate procurement for pilot screening. The availability of the compound as a racemate is a notable limitation for applications requiring enantiopure material.

screening compound high-throughput screening Life Chemicals chemical probe procurement

Recommended Application Scenarios for N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide Based on Available Evidence


Anti-Virulence Screening Against Pseudomonas aeruginosa Type III Secretion System (T3SS)

The phenoxyacetamide scaffold has been validated as a T3SS inhibitor chemotype with optimized derivatives achieving sub-micromolar IC50 values and in vivo efficacy in a mouse abscess model [1]. The target compound incorporates the phenoxyacetamide core with a chiral methoxyethyl linker and a 5-chlorothiophene moiety, representing a substitution pattern distinct from any published T3SS inhibitor. Procurement of the racemate for initial screening, followed by enantiomer resolution if activity is detected, would be the recommended workflow. Parallel testing against the thiophene analog (CAS 2034598-23-5) and the 3-methoxyphenyl analog (CAS 2034412-16-1) would enable rapid linker SAR assessment within the same assay format.

α-Glucosidase Inhibitor Screening for Type 2 Diabetes Target Validation

The N-(thiophen-2-yl)-2-phenoxyacetamide framework has demonstrated potent and selective α-glucosidase inhibition (IC50 = 2.11 µM, 17.48-fold selectivity over α-amylase) [2]. The target compound differs from the published lead (compound 4d9) by incorporating a 5-chlorothiophene instead of 3-cyanothiophene and a 2-methoxyethyl linker instead of a direct N-thiophene bond. Screening the target compound in α-glucosidase and α-amylase counter-assays would determine whether the chlorothiophene-methoxyethyl substitution pattern retains or enhances the selectivity profile observed in the 3-cyanothiophene series.

Antimicrobial Susceptibility Screening Exploiting the 5-Chlorothiophene Moiety

Compounds bearing the 5-chlorothiophene moiety have demonstrated antibacterial and antifungal activity across multiple structural classes, with MIC values ≤ 50 µg/mL reported against E. coli for optimized chalcone derivatives [3]. The target compound combines this moiety with a phenoxyacetamide terminus not previously explored in antimicrobial contexts. Broth microdilution MIC determination against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) panels, as well as antifungal screening against C. albicans, would establish whether the hybrid scaffold confers broader-spectrum or potentiated activity relative to mono-functional analogs.

Comparative Physicochemical Profiling and Property-Based Analog Selection

The target compound occupies a distinct property space (XLogP3 = 3.3, TPSA = 75.8 Ų, 7 rotatable bonds) relative to both the polar 2-phenoxyacetamide core (LogP 0.76–1.25) and the directly linked N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide series [4][2]. Experimental determination of aqueous solubility, logD7.4, plasma protein binding, and microsomal stability would provide the data needed to position this compound within the developability landscape relative to its structural analogs. The chiral methoxyethyl linker also warrants enantiomer separation and comparative profiling to determine whether stereochemistry influences any observed biological or ADME properties, consistent with the strict enantiomeric dependence reported for phenoxyacetamide T3SS inhibitors.

Quote Request

Request a Quote for N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.